Irosustat

Description

This compound is steroid sulfatase inhibitor BN 83495 selectively binds to and inhibits steroid sulfatase (STS), which may inhibit the production of locally active estrogens and so inhibit estrogen-dependent cell growth in tumor cells, such as those of the breast, ovary, and endometrium. STS is a cytoplasmic enzyme responsible for the conversion of circulating inactive estrone sulfate and estradiol sulfate to biologically active unconjugated estrone and estradiol, respectively.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

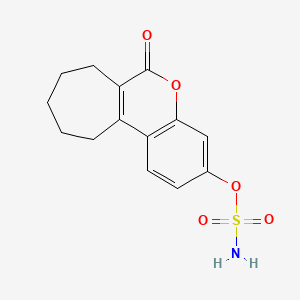

Antineoplastic Agents, Hormonal; a tricyclic sulfamate ester; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLPMJSGSBLWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183059 | |

| Record name | Irosustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288628-05-7 | |

| Record name | 6,7,8,9,10,11-Hexahydro-6-oxobenzo[b]cyclohepta[d]pyran-3-yl sulfamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288628-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irosustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288628057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irosustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Irosustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IROSUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366037O6O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the STX64 (Irosustat) Steroid Sulfatase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steroid sulfatase (STS) pathway and its inhibition by STX64, also known as Irosustat. STX64 is a first-in-class, irreversible, non-steroidal inhibitor of STS, an enzyme pivotal in the formation of biologically active steroid hormones. This document details the mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core pathways and workflows.

The Steroid Sulfatase Pathway: A Key Source of Active Estrogens

In hormone-dependent tissues, particularly in postmenopausal women, the in-situ production of estrogens is a critical driver of cancer cell growth. Two primary pathways contribute to this local synthesis: the aromatase pathway and the sulfatase pathway.[1][2] The sulfatase pathway relies on the enzyme steroid sulfatase (STS), which is widely distributed throughout the body and found in the endoplasmic reticulum.[3]

STS catalyzes the hydrolysis of inactive, sulfated steroid precursors that are abundant in circulation into their biologically active forms.[3][4][5] Key conversions include:

-

Estrone Sulfate (E1S) to Estrone (E1)

-

Dehydroepiandrosterone Sulfate (DHEAS) to Dehydroepiandrosterone (DHEA)

Once hydrolyzed, these active steroids can be further converted. Estrone (E1) can be reduced to the potent estrogen, 17β-estradiol (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1] DHEA can be metabolized to androstenediol and androstenedione, which are precursors for both potent estrogens and androgens.[6] In many breast tumors, the activity of STS is significantly higher than that of aromatase, suggesting the sulfatase pathway may be a predominant source of intratumoral estrogens.[2][7]

STX64 (this compound): Mechanism of Irreversible Inhibition

STX64 is a tricyclic coumarin-based sulfamate ester designed to be a potent, irreversible inhibitor of the STS enzyme.[2][8][9][10] Its mechanism of action is based on the aryl sulfamate pharmacophore, which is critical for its potent and irreversible inhibition.[9]

The process of inhibition is as follows:

-

STX64 enters the active site of the STS enzyme.

-

The enzyme's catalytic machinery, which normally hydrolyzes the sulfate group from its natural steroid substrates, instead attacks the sulfamate group of STX64.

-

This interaction leads to the transfer of the sulfamoyl group to a key formylglycine residue in the enzyme's active site.[11][12]

-

This covalent modification results in the irreversible inactivation of the enzyme, thereby blocking the conversion of E1S and DHEAS and drastically reducing the pool of active steroids available to stimulate hormone receptor-positive cells.

The inhibition of STS by STX64 represents a novel therapeutic strategy for hormone-dependent diseases, particularly breast cancer, by cutting off a key supply of growth-stimulatory estrogens.[6]

Quantitative Data Summary

The efficacy of STX64 has been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: In Vitro Potency of STX64 and its Derivatives

| Compound | Cell Line / Preparation | IC50 Value (nM) | Reference |

| STX64 (this compound) | General STS | 8 | [8] |

| STX64 (this compound) | MCF-7 cells | 0.2 | [8] |

| STX64 Derivatives | JEG-3 cells | 0.015 - 0.025 | [11][12] |

Table 2: Pharmacodynamic & Clinical Efficacy of STX64 (this compound)

| Parameter | Sample Type | Result | Dosing | Reference |

| STS Activity Inhibition | Peripheral Blood Lymphocytes | 98% (median) | 5 or 20 mg/day | [2] |

| STS Activity Inhibition | Breast Tumor Tissue | 99% (median) | 5 or 20 mg/day | [2] |

| Serum Estrone | Postmenopausal Women | ↓ 76% | 5 mg/day for 5 days | [9] |

| Serum Estradiol | Postmenopausal Women | ↓ 39% | 5 mg/day for 5 days | [9] |

| Serum DHEA | Postmenopausal Women | ↓ 41% | 5 mg/day for 5 days | [9] |

| Serum Androstenediol | Postmenopausal Women | ↓ 70% | 5 mg/day for 5 days | [9] |

| Serum Androstenedione | Postmenopausal Women | ↓ 62% | 5 mg/day for 5 days | [9] |

| Serum Testosterone | Postmenopausal Women | ↓ 30% | 5 mg/day for 5 days | [9] |

Table 3: Pharmacokinetic Properties of STX64 (this compound)

| Parameter | Value | Population | Reference |

| Elimination Half-life | ~24 hours | Postmenopausal Women | [9][13] |

| Disposition | Non-linear | Postmenopausal Women | |

| Bioavailability | Decreases with increasing dose | Postmenopausal Women | |

| Sequestration | High affinity for red blood cells | In vivo |

Experimental Protocols

Accurate assessment of STS activity and the impact of its inhibitors requires robust and validated experimental methods. This section details the core protocols used in the evaluation of STX64.

In Vitro STS Activity Assay (Colorimetric Method)

This protocol is based on commercially available kits for the determination of sulfatase activity in cell lysates or tissue homogenates. The assay measures the hydrolysis of a non-steroidal substrate to 4-nitrocatechol, which is detected at 515 nm.[3][14]

Methodology:

-

Sample Preparation:

-

Homogenize cells (e.g., 2 x 10^6 cells/mL) or tissue (e.g., 50 mg/mL) in a suitable buffer (e.g., PBS) containing protease inhibitors.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay. Determine the total protein concentration of the lysate for normalization.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the 4-Nitrocatechol Standard (e.g., 0 to 50 nmol/well) in Sulfatase Assay Buffer.

-

-

Reaction Setup (96-well plate):

-

Add 1-10 µL of sample lysate to designated wells. For inhibitor studies, pre-incubate the lysate with various concentrations of STX64.

-

Prepare a sample background control well for each sample (containing lysate but a reaction mix without substrate).

-

Add a positive control (recombinant STS enzyme) and a negative control (buffer only).

-

Adjust the volume in all wells to 10 µL with water.

-

-

Reaction Initiation and Incubation:

-

Prepare a Reaction Mix containing Sulfatase Assay Buffer and Sulfatase Substrate.

-

Add 90 µL of the Reaction Mix to each well (except standards and background controls). Add a background reaction mix (without substrate) to background control wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Detection:

-

Add 100 µL of Stop/Developing Solution to all wells.

-

Measure the absorbance at 515 nm using a microplate reader.

-

-

Calculation:

-

Subtract the background control reading from the sample reading.

-

Calculate the sulfatase activity based on the standard curve and normalize to the protein concentration (e.g., in nmol/min/mg or U/mg).

-

Quantification of Serum Steroids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate, specific, and high-throughput measurement of multiple steroid hormones in serum.[15]

Methodology:

-

Sample Preparation:

-

To 100-500 µL of serum sample, calibrator, or quality control, add a working solution of stable isotope-labeled internal standards for each analyte to be measured.

-

-

Steroid Extraction:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto an Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) system.

-

Separate the individual steroids using a C18 column and a gradient elution with a mobile phase (e.g., water/methanol with ammonium acetate and formic acid).[15] The run time is typically 5-8 minutes.[4][16]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each steroid and its corresponding internal standard, a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly specific transition is monitored for quantification.[15]

-

-

Data Analysis:

-

Generate a calibration curve for each steroid by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Determine the concentration of each steroid in the unknown samples from the calibration curve.

-

Phase I Clinical Trial Protocol for an STS Inhibitor

This workflow is based on the first-in-human study of STX64 in postmenopausal women with breast cancer.[2]

Methodology:

-

Patient Recruitment:

-

Enroll eligible patients (e.g., postmenopausal women with hormone receptor-positive metastatic breast cancer).

-

Obtain informed consent.

-

-

Baseline Assessment (Day 0):

-

Collect blood samples for baseline serum steroid profile (e.g., E1, E2, DHEA, DHEAS) and baseline STS activity in peripheral blood lymphocytes (PBLs).

-

Obtain a tumor biopsy for baseline STS activity measurement in tumor tissue.

-

-

Dosing Regimen:

-

Administer an initial oral dose of the STS inhibitor (e.g., STX64 at 5 mg or 20 mg).

-

Follow a cyclic dosing schedule, for example: daily dosing for 5 days followed by a 9-day washout period, repeated for several cycles.[2]

-

-

Pharmacodynamic Monitoring:

-

Collect blood samples at multiple time points throughout the treatment cycles to measure:

-

STS activity in PBLs to confirm target engagement.

-

Serum concentrations of steroid hormones to assess the biological effect of STS inhibition.

-

-

-

Efficacy and Safety Assessment:

-

At the end of the initial dosing period (e.g., after the first 5-day cycle), obtain a second tumor biopsy to measure STS activity inhibition within the tumor tissue.

-

Monitor patients for clinical response (e.g., stable disease, tumor shrinkage) and any adverse events.

-

-

Data Analysis:

-

Compare post-treatment STS activity and steroid levels to baseline values to determine the pharmacodynamic effect of the drug.

-

Evaluate the safety, tolerability, and preliminary efficacy of the STS inhibitor.

-

References

- 1. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor this compound (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellosaurus cell line JEG-3 (CVCL_0363) [cellosaurus.org]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. abcam.com [abcam.com]

- 15. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]

- 16. mdpi.com [mdpi.com]

Preclinical Research on Irosustat for Endometrial Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research conducted on Irosustat (also known as STX64 or 667-Coumate), a potent, irreversible steroid sulfatase (STS) inhibitor, for the treatment of hormone-dependent endometrial cancer. Endometrial cancer is one of the most frequently diagnosed malignancies of the female genital tract, with a significant subset of these tumors being estrogen-dependent.[1] The STS enzyme is a critical therapeutic target as it catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S), into active estrogens like estrone (E1), which can then be converted to the highly potent estradiol (E2).[2][3] In postmenopausal women, this pathway is a major source of estrogens that can fuel tumor growth.

Malignant endometrial tissue has been shown to have significantly higher STS activity—up to 12 times more—than normal endometrial tissue.[3][4] Furthermore, immunohistochemical studies have revealed that 86% of human endometrial carcinomas are immunoreactive for the STS enzyme.[5] These findings underscore the rationale for targeting STS as a therapeutic strategy. This compound was developed as a first-in-class STS inhibitor and has been evaluated in preclinical models and clinical trials for various hormone-dependent cancers, including endometrial cancer.[2][6]

Mechanism of Action: The Sulfatase Pathway

This compound exerts its therapeutic effect by irreversibly inhibiting the steroid sulfatase enzyme. This action blocks the conversion of inactive circulating steroid sulfates, primarily estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and DHEA, respectively.[2] In the context of endometrial cancer, the inhibition of E1S conversion is paramount. The resulting E1 can be further converted to estradiol (E2) by 17β-hydroxysteroid dehydrogenases (17β-HSDs). E2 then binds to estrogen receptors (ERα), promoting the proliferation of hormone-dependent cancer cells. By blocking this initial conversion step, this compound effectively depletes the pool of active estrogens available to the tumor, thereby inhibiting its growth.[1][7]

Figure 1: Mechanism of this compound in endometrial cancer cells.

Preclinical In Vivo Studies

Preclinical evaluation of this compound in endometrial cancer has primarily utilized xenograft mouse models, where human endometrial cancer cell lines are implanted into immunocompromised mice.[8] The Ishikawa cell line is a commonly used model for these studies.[4]

Experimental Protocols

A representative in vivo experimental protocol is detailed below, based on studies investigating STS inhibitors in hormone-dependent endometrial cancer.[1][4]

-

Animal Model: Ovariectomized or intact athymic female MF-1 nude mice (5-6 weeks of age) are used. Ovariectomized animals are chosen to model the postmenopausal state, which has low circulating estrogen levels.[4]

-

Cell Line and Tumor Implantation: The Ishikawa endometrial cancer cell line is cultured and harvested. Monolayers of cells are injected subcutaneously into the flanks of the mice. To stimulate tumor growth in ovariectomized models, mice may receive subcutaneous injections of estradiol sulfate (E2S) 24 hours prior to cell injection.[4]

-

Treatment Regimen: Once tumors reach a palpable size, animals are randomized into treatment and control groups.

-

Endpoint Analysis:

-

Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated relative to the control group.

-

Biomarker Analysis: At the end of the study, blood, liver, and tumor tissues are collected.

-

Quantitative Data from In Vivo Studies

The efficacy of this compound in inhibiting tumor growth in endometrial cancer xenograft models has been quantified in several studies. The data highlights the importance of dosing schedules and the degree of STS enzyme inhibition.

| Animal Model | Treatment Group (this compound) | Dosing Regimen | Tumor Growth Inhibition (%) | STS Activity Inhibition | Plasma E2 Reduction | Reference |

| Ovariectomized Mice (Ishikawa Xenograft) | 1 mg/kg | Orally, Daily | 48% | Complete | Significant | [1] |

| Ovariectomized Mice (Ishikawa Xenograft) | 1 mg/kg | Orally, Weekly | No Effect | Incomplete | No | [3][4] |

| Ovariectomized Mice (Ishikawa Xenograft) | 10 mg/kg | Orally, Daily | 59% | Complete | Significant | [1][7] |

| Intact Mice (Ishikawa Xenograft) | 10 mg/kg | Orally, Daily | Limited Effect | - | - | [1] |

These results demonstrate that daily administration of this compound is necessary to achieve complete STS inhibition and significantly reduce both plasma E2 levels and tumor growth in ovariectomized mouse models.[4] The reduced efficacy in intact mice suggests that the ovaries remain a significant source of estrogens that cannot be overcome by STS inhibition alone.

Preclinical Research Workflow

The preclinical evaluation of a targeted therapy like this compound follows a logical progression from initial in vitro characterization to in vivo efficacy studies. This workflow ensures a thorough understanding of the drug's potency, mechanism, and therapeutic potential before advancing to clinical trials.

Figure 2: Standard preclinical research workflow for this compound.

Conclusion and Future Directions

Preclinical studies have successfully demonstrated that this compound is a potent inhibitor of the steroid sulfatase enzyme. In vivo models of hormone-dependent endometrial cancer show that this compound can significantly inhibit tumor growth, provided that a dosing regimen sufficient to achieve complete and sustained STS inhibition is used.[1][4] This leads to a significant reduction in circulating estradiol levels, depriving the tumor of a key growth stimulus.

While the preclinical data were promising, a subsequent Phase II clinical trial in patients with advanced or recurrent endometrial cancer did not show a statistically significant difference in outcomes between this compound and the standard-of-care megestrol acetate, leading to the discontinuation of its development as a monotherapy for this indication.[9][10]

Despite this, the preclinical research on this compound provides a valuable framework for the development of STS inhibitors and other hormone-targeting therapies. Future research could explore:

-

Combination Therapies: Investigating this compound in combination with other agents, such as aromatase inhibitors or CDK4/6 inhibitors, which have shown activity in endometrial cancer.[11]

-

Biomarker Stratification: Identifying predictive biomarkers beyond ER-positivity to select patient populations most likely to respond to STS inhibition.

-

Next-Generation Inhibitors: Developing second and third-generation STS inhibitors with improved pharmacokinetic profiles or dual-action mechanisms.[3]

The comprehensive preclinical data for this compound remains a cornerstone for understanding the role of the sulfatase pathway in endometrial cancer and continues to inform the design of novel endocrine therapies.

References

- 1. The use of steroid sulfatase inhibitors as a novel therapeutic strategy against hormone-dependent endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future [mdpi.com]

- 4. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Major clinical research advances in gynecologic cancer in 2023: a tumultuous year for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

Irosustat: A Novel Investigational Candidate for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Irosustat (STX64), a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS), is emerging as a promising therapeutic candidate for neurodegenerative diseases. Originally developed for hormone-dependent cancers, its mechanism of action—modulating the balance of neuroactive steroids—suggests a broader therapeutic potential. Preclinical studies in various models of neurodegeneration, including Alzheimer's and Huntington's disease, indicate that this compound may mitigate key pathological features such as protein aggregation and cognitive decline. This technical guide provides a comprehensive overview of the current research, detailing the experimental protocols and quantitative data from pivotal studies, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action: Steroid Sulfatase Inhibition

This compound's primary pharmacological action is the irreversible inhibition of steroid sulfatase (STS). STS is a crucial enzyme in the steroidogenic pathway, responsible for converting inactive sulfated steroids, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone, respectively. These active steroids can be further metabolized into potent androgens and estrogens. By blocking this conversion, this compound effectively increases the ratio of sulfated to unconjugated steroids in various tissues, including the brain.[1]

The neuroprotective effects of this compound are hypothesized to stem from the increased bioavailability of sulfated neurosteroids like DHEA-S, which have been shown to possess neurotrophic and anti-inflammatory properties. The modulation of the neurosteroid environment may, in turn, influence neuronal survival, synaptic plasticity, and the inflammatory response within the central nervous system.

This compound in Alzheimer's Disease Models

Recent studies have highlighted the potential of this compound in mitigating Alzheimer's disease pathology. Research utilizing the APP/PS1 transgenic mouse model has demonstrated significant improvements in cognitive function and a reduction in amyloid-beta (Aβ) plaque burden.

Quantitative Data from APP/PS1 Mouse Model

| Parameter | Control (APP/PS1) | This compound-treated (APP/PS1) | Percentage Change |

| Cognitive Function (Novel Object Recognition) | |||

| Discrimination Index | ~0.5 | ~0.7 | ~40% increase |

| Aβ Plaque Burden (Thioflavin S staining) | |||

| Plaque Number (plaques/mm²) | High | Significantly Reduced | Data not specified |

| Plaque Area (%) | High | Significantly Reduced | Data not specified |

Note: The table presents a summary of findings. Specific numerical values for plaque burden were not provided in the source material, but were described as "significantly reduced."

Experimental Protocol: this compound Treatment in APP/PS1 Mice

This protocol is based on the methodology described in Pérez-Jiménez et al., 2021.

-

Animal Model: Male APP/PS1 transgenic mice, which overexpress human amyloid precursor protein with the Swedish mutation and a mutant presenilin 1 (PSEN1-dE9).

-

Treatment: this compound (STX64) is administered orally via the drinking water at a concentration of 5 mg/L. Treatment is initiated in 9-month-old mice and continues for 3 months.

-

Cognitive Assessment (Novel Object Recognition Test):

-

Habituation: Mice are individually habituated to an empty open-field arena (40x40x40 cm) for 10 minutes for 3 consecutive days.

-

Training: On the fourth day, two identical objects are placed in the arena, and each mouse is allowed to explore them for 10 minutes.

-

Testing: 24 hours after the training session, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded for 10 minutes. The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).

-

-

Histopathological Analysis (Amyloid Plaque Staining):

-

Following behavioral testing, mice are euthanized, and brains are collected.

-

Brains are fixed in 4% paraformaldehyde, cryoprotected in 30% sucrose, and sectioned at 40 µm on a cryostat.

-

Sections are stained with Thioflavin S to visualize dense-core amyloid plaques.

-

Images of the cortex and hippocampus are captured using a fluorescence microscope.

-

Plaque number and the percentage of the total area occupied by plaques are quantified using image analysis software (e.g., ImageJ).

-

This compound in Huntington's Disease Models

Preliminary evidence suggests that this compound may also have therapeutic benefits in Huntington's disease. Studies in both C. elegans and the R6/1 mouse model have shown promising results in reducing protein aggregation and improving disease-related phenotypes.

Quantitative Data from Huntington's Disease Models

| Model | Parameter | Control | This compound-treated | Outcome |

| C. elegans | Polyglutamine Aggregates | High | Decreased | Reduction in protein aggregates |

| R6/1 Mouse | Motor Coordination (Rotarod) | Impaired | Improved | Improvement in motor function |

| Cognitive Function (Object Recognition) | Impaired | Recovered | Cognitive recovery |

Note: This data is based on a conference abstract and specific quantitative values are not yet published.

Experimental Protocol: this compound in a C. elegans Model of Huntington's Disease

This protocol is a representative method for assessing the effect of this compound on polyglutamine aggregation in C. elegans.

-

Worm Strain: A transgenic C. elegans strain expressing a polyglutamine-expanded huntingtin fragment fused to a fluorescent reporter (e.g., YFP) in the body wall muscle cells.

-

Treatment: Synchronized L1 larvae are cultured on NGM plates seeded with OP50 E. coli. This compound is added to the NGM agar at a specified concentration.

-

Aggregation Analysis:

-

At a designated time point (e.g., day 3 of adulthood), worms are anesthetized and mounted on slides.

-

The number of fluorescent protein aggregates in the body wall muscle cells is quantified using a fluorescence microscope.

-

Alternatively, whole-worm lysates can be prepared, and aggregates can be quantified using a filter retardation assay.

-

-

Filter Retardation Assay:

-

Worm lysates are treated with SDS to solubilize monomeric proteins.

-

The lysates are then filtered through a cellulose acetate membrane, which traps the insoluble protein aggregates.

-

The aggregates retained on the membrane are detected and quantified by immunoblotting with an antibody against the fluorescent reporter or huntingtin.

-

Investigating the Role of this compound in Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of many neurodegenerative diseases. The potential anti-inflammatory effects of this compound are of significant interest. An in vitro microglial activation assay can be employed to investigate this.

Experimental Protocol: In Vitro Microglia Activation Assay

-

Cell Culture: BV-2 microglial cells or primary microglia are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulation: Microglial activation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of 100 ng/mL.

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

The concentration of nitrite, a stable product of nitric oxide, is measured using the Griess reagent. A standard curve is generated using sodium nitrite.

-

-

Cytokine Analysis (ELISA):

-

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Gene Expression Analysis (RT-qPCR):

-

RNA is extracted from the cells, and cDNA is synthesized.

-

The expression levels of genes encoding pro-inflammatory mediators (e.g., iNOS, TNF-α, IL-1β) are quantified by real-time quantitative PCR, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound holds significant promise as a therapeutic agent for neurodegenerative diseases. Its unique mechanism of action, targeting the synthesis of active neurosteroids, offers a novel approach to combatting the complex pathologies of diseases like Alzheimer's and Huntington's. The observed reductions in protein aggregation and improvements in cognitive and motor function in relevant animal models are compelling.

Future research should focus on elucidating the precise downstream molecular targets of this compound-mediated neurosteroid modulation. Further studies are also warranted to confirm its efficacy and safety in a broader range of neurodegenerative disease models. The investigation of this compound's anti-inflammatory properties, particularly its effects on microglial and astrocytic function, will be crucial in understanding its full therapeutic potential. As research progresses, this compound may emerge as a valuable addition to the therapeutic arsenal against these devastating neurological disorders.

References

Irosustat (STX64) for Hormone-Dependent Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irosustat (STX64), a first-in-class, orally active, and irreversible inhibitor of the enzyme steroid sulfatase (STS), has emerged as a significant compound in the investigation of hormone-dependent cancers, including prostate cancer. In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the intratumoral production of androgens can fuel disease progression despite systemic androgen deprivation therapies. STS plays a pivotal role in this process by converting inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS), into their active forms, which can then be converted to potent androgens like dihydrotestosterone (DHT). By blocking STS, this compound aims to curtail this local androgen synthesis, thereby offering a novel therapeutic strategy to overcome resistance to standard anti-androgen treatments. This technical guide provides a comprehensive overview of the core methodologies and data related to the preclinical evaluation of this compound and other STS inhibitors in hormone-dependent prostate cancer research.

Mechanism of Action: Inhibition of Intracrine Androgen Synthesis

Steroid sulfatase (STS) is a key enzyme in the androgen synthesis pathway, responsible for the hydrolysis of DHEAS to dehydroepiandrosterone (DHEA).[1] DHEA can then be converted through a series of enzymatic reactions to testosterone and the more potent DHT, which are ligands for the androgen receptor (AR). In castration-resistant prostate cancer, the expression of STS is often upregulated, contributing to sustained androgen signaling and resistance to therapies like enzalutamide.[2][3] this compound (STX64) and similar STS inhibitors (STSis) irreversibly bind to and inactivate the STS enzyme, thereby blocking the initial step in the conversion of DHEAS to active androgens.[3] This leads to a reduction in intratumoral androgen levels, suppression of AR transcriptional activity, and consequently, inhibition of prostate cancer cell growth and proliferation.[3][4]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of STS inhibitors in prostate cancer models.

Table 1: In Vitro Efficacy of Steroid Sulfatase Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) | % Inhibition (at a given concentration) | Reference |

| SI-1 | VCaP | STS Activity | ~0.05 | >95% at 5 µM | [3] |

| SI-2 | VCaP | STS Activity | ~0.1 | >95% at 5 µM | [3] |

| SI-2 | C4-2B STS | Cell Viability (CCK-8) | - | ~40% at 5 µM, ~60% at 10 µM | [2] |

Table 2: In Vivo Efficacy of Steroid Sulfatase Inhibitors in VCaP Xenograft Model

| Treatment Group | Dosage | Tumor Volume Reduction vs. Control | Change in Serum PSA Levels vs. Control | Reference |

| SI-1 | 25 mg/kg, i.p. | Significant suppression of tumor growth | Not specified | [5] |

| SI-2 | 25 mg/kg, i.p. | Significant suppression of tumor growth | Not specified | [5] |

| Enzalutamide + SI-1 | Not specified | Enhanced tumor growth suppression compared to single agents | Not specified | [3] |

| Enzalutamide + SI-2 | Not specified | Enhanced tumor growth suppression compared to single agents | Not specified | [3] |

Table 3: Effect of STS Overexpression and Inhibition on Intracellular Androgen Levels

| Cell Line | Condition | Testosterone Level | DHT Level | Reference |

| C4-2B | STS Overexpression | Increased | - | [3] |

| LNCaP | STS Overexpression | - | Increased | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. Cell Lines and Culture Conditions

-

Cell Lines: LNCaP, C4-2B, and VCaP human prostate cancer cell lines are commonly used.[3][6]

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 0.1 mg/mL streptomycin.[2]

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

2. Steroid Sulfatase (STS) Activity Assay

This assay measures the enzymatic activity of STS in cell lysates.

-

Reagents: Sulfatase Activity Assay Kit (e.g., BioVision).[6]

-

Procedure:

-

Seed cells (1 x 10^5 to 2 x 10^5 cells/well) in 6-well plates.[6]

-

After cell attachment, lyse the cells according to the kit manufacturer's protocol.

-

Incubate the cell lysate with the provided substrate (e.g., 4-Methylumbelliferyl sulfate).[3]

-

Measure the fluorescence of the product at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a microtiter plate reader.[6]

-

Normalize the sulfatase activity to the total protein concentration of the lysate.[6]

-

3. Cell Viability/Proliferation Assay (MTT or CCK-8)

This assay determines the effect of STS inhibitors on cell viability and proliferation.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent.[2]

-

Procedure:

-

Seed cells (e.g., 2000 cells/well) in 96-well plates.[2]

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of the STS inhibitor (e.g., this compound, SI-2) or vehicle control for a specified period (e.g., 5 days).[2]

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[2]

-

Calculate cell viability as a percentage of the vehicle-treated control.[2]

-

4. Clonogenic Assay

This assay assesses the long-term proliferative capacity of single cells following treatment.

-

Procedure:

-

Treat cells in culture with the STS inhibitor for a specified duration.

-

Harvest and plate a known number of viable cells into 6-well plates.

-

Incubate for a period that allows for colony formation (typically 10-14 days).

-

Fix the colonies with a solution such as methanol and stain with crystal violet.

-

Count the number of colonies (typically defined as containing >50 cells).

-

Calculate the surviving fraction for each treatment group relative to the control.

-

5. siRNA-Mediated STS Knockdown

This technique is used to specifically reduce the expression of the STS gene.

-

Reagents: STS-specific siRNA and a suitable transfection reagent.[3]

-

Procedure:

-

Transfect prostate cancer cells with STS-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.[3]

-

After a specified incubation period (e.g., 48-72 hours), harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or functional assays to assess the effect of STS depletion.[3]

-

In Vivo Xenograft Model

1. Animal Model and Cell Implantation

-

Animal Model: Male immunodeficient mice (e.g., nude or SCID).

-

Cell Line: VCaP cells are often used as they form androgen-sensitive tumors.[5]

-

Procedure:

2. Treatment Protocol

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the STS inhibitor (e.g., SI-1 or SI-2 at 25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection or oral gavage on a specified schedule (e.g., daily or 5 days a week).[5] For combination studies, a second drug like enzalutamide can be administered concurrently.[3]

-

Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., twice weekly).[5]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blotting, or measurement of intratumoral androgen levels).[5] Serum can also be collected for PSA analysis.[8]

3. Measurement of Intratumoral Androgen Levels

-

Sample Preparation: Homogenize excised tumor tissue.

-

Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of DHEA, testosterone, and DHT within the tumor tissue.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating an STS inhibitor like this compound in prostate cancer research.

Conclusion

This compound and other potent steroid sulfatase inhibitors represent a promising therapeutic strategy for hormone-dependent prostate cancer, particularly in the context of castration resistance. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. By elucidating the impact of STS inhibition on intracrine androgen synthesis, cell proliferation, and in vivo tumor growth, researchers can further validate the therapeutic potential of this class of drugs and inform the design of future clinical trials. The ability of STS inhibitors to potentially resensitize tumors to existing anti-androgen therapies highlights their significance in the evolving landscape of prostate cancer treatment.

References

- 1. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]

- 4. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. researchgate.net [researchgate.net]

The Converging Paths of Endocrine Resistance: A Technical Guide to Steroid Sulfatase and the Role of Irosustat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrine therapy represents a cornerstone in the management of hormone receptor-positive (HR+) breast cancer. However, the development of resistance, both de novo and acquired, remains a significant clinical challenge. While the aromatase pathway has been the primary target for therapeutic intervention in postmenopausal women, the steroid sulfatase (STS) pathway has emerged as a critical, and often overlooked, contributor to intratumoral estrogen production and subsequent endocrine resistance. This technical guide provides an in-depth examination of the STS pathway's role in driving resistance to conventional endocrine therapies. It further details the mechanism, preclinical and clinical data, and key experimental methodologies related to Irosustat (STX64), a first-in-class, irreversible inhibitor of the STS enzyme. This document aims to serve as a comprehensive resource for professionals engaged in oncology research and the development of novel endocrine-based therapeutics.

The Steroid Sulfatase Pathway: An Alternative Engine for Estrogen Synthesis

In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues, including breast tumors themselves, where androgens are converted to estrogens. This local synthesis is driven by two principal enzymatic pathways: the aromatase pathway and the sulfatase pathway .[1]

-

Aromatase Pathway: Converts androgens (e.g., androstenedione and testosterone) into estrogens (estrone and estradiol). This pathway is the target of aromatase inhibitors (AIs) like letrozole, anastrozole, and exemestane.[1][2]

-

Sulfatase Pathway: Utilizes a vast circulating reservoir of inactive steroid sulfates, primarily estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). The enzyme steroid sulfatase (STS) hydrolyzes these sulfates into their biologically active forms, estrone (E1) and DHEA, respectively.[3][4] E1 can then be converted to the potent estrogen, 17β-estradiol (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1]

Crucially, STS activity is not only present but often significantly higher than aromatase activity in breast tumors.[3][5] Some studies suggest that as much as 10-fold more estrone can be generated via the sulfatase pathway compared to the aromatase route within the tumor microenvironment.[5] High STS mRNA expression in tumors has been associated with a poor prognosis, underscoring its clinical significance.[3][6]

STS as a Mechanism of Endocrine Resistance

The reliance on the STS pathway is a key mechanism through which breast cancer cells can evade the effects of aromatase inhibitors. By blocking the aromatase enzyme, AIs effectively shut down one route of estrogen production. However, cancer cells can adapt by upregulating or utilizing the existing STS pathway to maintain a supply of growth-promoting estrogens.[7] Evidence suggests that exposure to AIs may even lead to a compensatory increase in STS levels, further fueling this resistance mechanism.[7] This makes STS a highly attractive target for a new line of endocrine therapy, particularly for patients who have relapsed or progressed on AIs.

This compound (STX64): A Targeted Inhibitor of Steroid Sulfatase

This compound (also known as STX64 or 667-Coumate) is a first-generation, orally active, and irreversible inhibitor of the STS enzyme.[3][8] It belongs to the aryl sulfamate ester class of drugs.[8]

Mechanism of Action

This compound acts as an active site-directed inhibitor. It mimics the natural substrate of STS and binds to the enzyme's active site. The sulfamate group is then cleaved, leading to an irreversible covalent modification of the catalytic formylglycine residue within the enzyme.[9] This inactivation permanently blocks the enzyme's ability to hydrolyze steroid sulfates, thereby preventing the formation of estrone and DHEA from their respective sulfated precursors.[8][9] By inhibiting STS, this compound effectively cuts off the supply of steroids from the sulfatase pathway, depriving hormone-dependent cancer cells of a key fuel source.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.

Table 1: Preclinical Efficacy of this compound

| Parameter | Cell Line / Model | Value | Citation |

| IC₅₀ (STS Inhibition) | Placental microsomes | 8 nM | [10] |

| IC₅₀ (STS Inhibition) | MCF-7 breast cancer cells | 0.2 nM | [10] |

| In Vivo STS Inhibition | Rat liver (10 mg/kg, p.o.) | 97.9% | [10] |

| Tumor Growth Inhibition | NMU-induced mammary tumors in ovariectomized rats (stimulated by E1S) | Dose-dependent decrease | [10] |

Table 2: Clinical Pharmacodynamics of this compound in Postmenopausal Women with Breast Cancer

| Parameter | Dosage | % Inhibition / Change | Citation |

| STS Activity Inhibition (Peripheral Blood Lymphocytes) | 5 mg or 20 mg | ~98% | [11] |

| STS Activity Inhibition (Tumor Tissue) | 5 mg or 20 mg | ~99% | [3][11] |

| Serum Estrone | 5 mg/day for 5 days | ↓ 76% | [8] |

| Serum Estradiol | 5 mg/day for 5 days | ↓ 39% | [8] |

| Serum DHEA | 5 mg/day for 5 days | ↓ 41% | [8] |

| Serum Androstenediol | 5 mg/day for 5 days | ↓ 70% | [8] |

| Serum Androstenedione | 5 mg/day for 5 days | ↓ 62% | [8] |

| Serum Testosterone | 5 mg/day for 5 days | ↓ 30% | [8] |

Table 3: Clinical Efficacy of this compound (IRIS Study) (Study of this compound added to an AI in ER+ advanced breast cancer patients who progressed on a first-line AI)

| Endpoint | Analysis Group | Result | 95% Confidence Interval | Citation |

| Clinical Benefit Rate (CBR) | Intent-to-Treat | 18.5% | 6.3% - 38.1% | [7][12] |

| Clinical Benefit Rate (CBR) | Per-Protocol | 21.7% | 7.4% - 43.7% | [7][12] |

| Median Progression-Free Survival (PFS) | Intent-to-Treat & Per-Protocol | 2.7 months | 2.5 - 4.6 months | [7][12] |

| Median Duration of Clinical Benefit | Patients achieving CB | 9.4 months | 8.1 - 11.3 months (IQR) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in STS and this compound research.

Measurement of Steroid Sulfatase (STS) Activity

A. Radiometric Assay (Whole-Cell Lysate or Tissue Homogenate)

This method is considered a gold standard for specificity and is based on the protocol described by Burstein and Dorfman.[5]

-

Sample Preparation:

-

Cells are lysed in RIPA buffer, or tissues are homogenized in an appropriate buffer.[13]

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Reaction Setup:

-

A reaction mixture is prepared in phosphate buffer (pH 7.4). Phosphate buffer is preferred as it inhibits arylsulfatases A and B, increasing the specificity for STS (arylsulfatase C).[5]

-

The reaction is initiated by adding a radiolabeled substrate, typically [6,7-³H]estrone-3-sulfate ([³H]E1S) or [7-³H]dehydroepiandrosterone sulfate ([³H]DHEAS), to the cell lysate or homogenate.[5]

-

-

Incubation:

-

The reaction is incubated at 37°C for a defined period (e.g., 1-4 hours), allowing the STS enzyme to hydrolyze the sulfated substrate.

-

-

Extraction:

-

The reaction is stopped, and the product (e.g., [³H]estrone) is separated from the unreacted substrate ([³H]E1S). This is typically achieved by adding an organic solvent like toluene or diethyl ether, which selectively extracts the non-polar steroid product, leaving the polar sulfated substrate in the aqueous phase.

-

-

Quantification:

-

An aliquot of the organic phase is transferred to a scintillation vial.

-

Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

-

STS activity is calculated based on the amount of radioactive product formed per unit of time per milligram of protein.

-

B. Colorimetric Assay

This method provides a non-radioactive alternative for measuring general sulfatase activity.

-

Principle: This assay measures the hydrolysis of a non-steroidal sulfate ester substrate, such as p-nitrocatechol sulfate, to 4-nitrocatechol.[14] The resulting product is a colored compound that can be quantified spectrophotometrically.[14]

-

Reaction Setup:

-

Prepare samples (cell lysates, tissue homogenates, or purified enzyme) in the provided sulfatase assay buffer.

-

Prepare a standard curve using known concentrations of 4-nitrocatechol.[14]

-

Add the sulfatase substrate to all sample and standard wells.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[14]

-

Measurement:

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance (Optical Density, OD) at 515 nm using a microplate reader.[14]

-

-

Calculation: Determine the concentration of 4-nitrocatechol produced in the samples by comparing their OD values to the standard curve. Enzyme activity is then calculated and expressed in mU/mg of protein.[14]

Cell Proliferation Assay (MCF-7 Cells)

This assay assesses the impact of compounds on the growth of estrogen-dependent breast cancer cells.

-

Cell Seeding:

-

Seed MCF-7 cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in their standard growth medium.

-

Allow cells to attach and acclimatize for 24 hours.[15]

-

-

Hormone Deprivation:

-

Replace the growth medium with a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 24-48 hours to deprive the cells of exogenous estrogens and minimize baseline estrogenic activity.

-

-

Treatment:

-

Treat the cells with various conditions:

-

Vehicle control (e.g., DMSO).

-

Estrone sulfate (E1S) to stimulate proliferation via the STS pathway.

-

This compound at various concentrations.

-

E1S in combination with this compound at various concentrations.

-

-

Incubate the cells for 6 days, with a medium change containing fresh compounds on day 3.[15]

-

-

Viability Measurement:

-

Assess cell viability using a suitable reagent. Common methods include:

-

MTT/MTS Assay: Add MTT or MTS reagent to each well. Incubate for 1-4 hours at 37°C. The viable cells reduce the tetrazolium salt to a colored formazan product. Add a solubilization solution and measure absorbance.[16]

-

Resazurin (alamarBlue) Assay: Add resazurin solution. Viable cells reduce resazurin to the fluorescent resorufin. Incubate for 1-4 hours and measure fluorescence.[16]

-

ATP-based Assay (e.g., CellTiter-Glo®): This luminescent assay measures ATP levels, which correlate with the number of metabolically active cells.[15]

-

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle control. Plot dose-response curves to determine parameters such as IC₅₀ (for inhibitors) or EC₅₀ (for stimulants).

-

Mandatory Visualizations

The following diagrams, rendered using the DOT language, illustrate key pathways and workflows.

Caption: The Sulfatase Pathway in Estrogen Synthesis.

Caption: Mechanism of this compound Action.

Caption: Experimental Workflow for STS Activity Assay.

Caption: Logical Flow of Endocrine Resistance via STS.

Conclusion

The steroid sulfatase pathway represents a clinically validated and critical mechanism for intratumoral estrogen synthesis and a key driver of resistance to aromatase inhibitor therapy. The substantial body of preclinical and clinical evidence highlights the therapeutic potential of targeting this pathway. This compound, as the first-in-class STS inhibitor, has demonstrated profound target engagement, effectively shutting down the sulfatase pathway and leading to significant reductions in active steroid hormones. Clinical studies have shown that this mechanism can translate into clinical benefit for patients with advanced, endocrine-resistant breast cancer. The future of endocrine therapy will likely involve more nuanced and combinatorial approaches, and the targeted inhibition of STS with agents like this compound offers a rational and promising strategy to overcome resistance and improve outcomes for patients with hormone-dependent malignancies.

References

- 1. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. medchemexpress.com [medchemexpress.com]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. A Phase II study to assess the safety and efficacy of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER positive locally advanced or metastatic breast cancer patients (IRIS) – Trial Results. - ASCO [asco.org]

- 13. Measurement of steroid sulfatase activity [bio-protocol.org]

- 14. abcam.com [abcam.com]

- 15. Proliferation assays [bio-protocol.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Irosustat's Impact on DHEA Sulfate (DHEAS) Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irosustat (STX64, BN83495) is a first-in-class, orally active, and irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a pivotal role in the biosynthesis of active steroids by converting inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone (E1), respectively. By blocking this critical step, this compound effectively reduces the circulating levels of androgens and estrogens, which are implicated in the progression of hormone-dependent cancers. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative impact on the conversion of DHEAS, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.

Introduction

Steroid sulfatase (STS) is a crucial enzyme in the peripheral synthesis of sex steroids. It catalyzes the hydrolysis of steroid sulfates, thereby making the unconjugated, biologically active steroids available to target tissues.[1] Dehydroepiandrosterone sulfate (DHEAS) is the most abundant circulating steroid precursor in humans and is converted by STS to dehydroepiandrosterone (DHEA).[2] DHEA can then be further metabolized to potent androgens and estrogens, which can stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[2][3]

This compound is a tricyclic coumarin sulfamate that acts as a potent and irreversible inhibitor of STS.[1] Its development represents a targeted therapeutic strategy to limit the production of active sex steroids in peripheral tissues, thereby offering a novel approach for the treatment of hormone-sensitive malignancies.[4][5] This guide will delve into the technical aspects of this compound's function and its effects on DHEAS metabolism.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of the steroid sulfatase enzyme.[1] As a sulfamate-based inhibitor, it is believed to mimic the endogenous substrate and bind to the active site of STS. The sulfamate group is then transferred to a formylglycine residue within the active site, leading to the inactivation of the enzyme.[6] This irreversible inhibition results in a sustained blockade of the conversion of DHEAS to DHEA and E1S to E1.[1][4]

dot

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steroid sulfatase: A systematic study on the isolation, single step purification, and identification of its new inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Irosustat (STX64): A Technical Guide to Basic Research Applications in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irosustat (also known as STX64, 667-COUMATE, or BN83495) is a first-in-class, orally active, and irreversible inhibitor of the enzyme steroid sulfatase (STS). In the landscape of oncology, particularly in hormone-dependent cancers such as breast, endometrial, and prostate cancer, the STS enzyme represents a pivotal therapeutic target.[1] STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively. These active steroids can then be converted into potent estrogens and androgens that fuel tumor growth.[1] This guide provides an in-depth overview of the core basic research applications of this compound, detailing its mechanism of action, summarizing key quantitative preclinical data, and providing detailed experimental protocols for its investigation.

Mechanism of Action: The Sulfatase Pathway

The primary mechanism of action for this compound is the irreversible inhibition of steroid sulfatase. STS is a key enzyme in one of the major pathways for estrogen biosynthesis, particularly in postmenopausal women, where peripheral tissues become the main source of estrogens.[2] By blocking STS, this compound prevents the conversion of circulating inactive steroid sulfates into active forms, thereby depriving hormone-receptor-positive cancer cells of the ligands required for their proliferation and survival.[1][2] This mode of action is distinct from that of aromatase inhibitors, which block a different step in estrogen synthesis.[3]

The following diagram illustrates the steroidogenic pathway and the specific inhibitory role of this compound.

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent inhibition of steroid sulfatase activity across various preclinical models. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this potency.

| Cell Line / Preparation | Assay Type | IC50 Value | Reference |

| Placental Microsomes | Cell-free STS Activity | 8 nM | [3] |

| MCF-7 (Breast Cancer) | Intact Cell STS Activity | 65 pM (for EMATE, a potent comparator) | [4] |

| JEG-3 (Choriocarcinoma) | Intact Cell STS Activity | 0.015 - 0.025 nM (for potent analogues) | [3][5] |

Note: Direct IC50 values for this compound in MCF-7 cells can vary based on assay conditions, but its high potency is well-established.

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the activity of this compound in a basic research setting.

Steroid Sulfatase (STS) Activity Assay (Intact Cells)

This assay measures the ability of this compound to inhibit STS activity directly in live cancer cells by quantifying the conversion of radiolabeled E1S to E1.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, JEG-3) cultured in appropriate medium.

-

[6,7-³H] Estrone Sulfate ([³H]E1S) (PerkinElmer or similar).

-

Unlabeled Estrone Sulfate (E1S) (Sigma-Aldrich).

-

[4-¹⁴C] Estrone ([¹⁴C]E1) (PerkinElmer or similar) for monitoring procedural loss.

-

This compound (or other test inhibitors).

-

Toluene.

-

Scintillation fluid and scintillation counter.

Procedure:

-

Cell Plating: Seed cells in 24-well plates at a density that ensures they are sub-confluent at the time of the assay and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 2-4 hours at 37°C.

-

Substrate Addition: Prepare the reaction mixture. For each well, add [³H]E1S (e.g., 4 x 10⁵ dpm) and [¹⁴C]E1 (e.g., 1 x 10⁴ dpm) to fresh medium, adjusting the final concentration of E1S to 20 µM with unlabeled E1S.

-

Incubation: Remove the pre-incubation medium from the cells and add the reaction mixture. Incubate for 4 to 18 hours at 37°C. The incubation time should be optimized to ensure product formation is in the linear range.

-

Reaction Termination and Extraction: Stop the reaction by removing the medium. Add 1 mL of toluene to each well and shake vigorously for 30 minutes to extract the unconjugated steroid product (E1) into the organic phase, leaving the substrate (E1S) in the residual aqueous phase.

-

Quantification: Transfer the toluene layer to a scintillation vial, add scintillation fluid, and measure ³H and ¹⁴C radioactivity using a dual-channel scintillation counter.

-

Calculation: The activity of STS is calculated as the amount of [³H]E1 formed, corrected for procedural losses using the [¹⁴C]E1 recovery rate, and is typically expressed as pmol of product formed per hour per mg of protein.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of this compound on cell proliferation and viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

MCF-7 cells or other cancer cell lines.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO) or other solubilization solution.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include vehicle-only wells as a control.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Proliferation and Apoptosis Markers

This technique is used to detect changes in the expression of specific proteins (e.g., Ki-67, Cyclin D1, cleaved Caspase-3) following treatment with this compound.

Materials:

-

Cell lysates from this compound-treated and control cells.

-

Protein electrophoresis equipment (SDS-PAGE).

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Ki-67, anti-Cyclin D1, anti-cleaved Caspase-3, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., CCD camera-based imager).

Procedure:

-

Sample Preparation: Treat cells with this compound for 48-72 hours. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. The band intensity can be quantified using software like ImageJ, and protein levels are typically normalized to a loading control like β-actin.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical study to evaluate the efficacy of this compound in an estrogen-dependent breast cancer xenograft model.

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

-

MCF-7 cells.

-

Matrigel.

-

Estrogen supplementation (e.g., 17β-estradiol pellets, 0.3-0.72 mg, 60-90 day release).[6]

-

This compound formulated for oral administration.

-

Calipers for tumor measurement.

Procedure:

-

Estrogen Supplementation: Implant a 17β-estradiol pellet subcutaneously in the dorsal flank of each mouse 24-72 hours prior to cell injection. This is essential for the growth of ER-positive MCF-7 tumors.[6]

-

Cell Implantation: Harvest MCF-7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the mammary fat pad of each mouse.

-

Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., 10 mg/kg/day) to the treatment group. The control group receives the vehicle. Treatment should continue for a specified period (e.g., 28 days).

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is often tumor growth inhibition (TGI). Tumors can be processed for further analysis, such as western blotting or immunohistochemistry for markers like Ki-67.[7][8]

Preclinical Research Workflow

The evaluation of an STS inhibitor like this compound follows a structured preclinical workflow, progressing from initial in vitro screening to in vivo validation.

Conclusion

This compound serves as a valuable tool for basic and translational oncology research. Its well-defined mechanism of action provides a clear model for studying the role of the steroid sulfatase pathway in hormone-dependent malignancies. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations, from initial in vitro characterization to in vivo efficacy studies, ultimately contributing to a deeper understanding of endocrine-driven cancers and the development of novel therapeutic strategies.

References

- 1. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms [jcancer.org]

- 2. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth suppression of MCF-7 cancer cell-derived xenografts in nude mice by caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Irosustat: A Steroid Sulfatase Inhibitor with Therapeutic Potential Beyond Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Irosustat (STX64, BN83495), a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS), has been extensively evaluated in the context of hormone-dependent cancers. However, the fundamental mechanism of this compound—the blockade of local conversion of inactive steroid sulfates into active estrogens and androgens—holds significant therapeutic promise for a range of non-oncological conditions. This technical guide provides an in-depth review of the preclinical and emerging clinical rationale for this compound's application in benign gynecological diseases, neurodegenerative disorders, and dermatology. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological and experimental pathways to support further research and development in these areas.

Core Mechanism of Action: Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a crucial enzyme in the steroidogenesis pathway, responsible for hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be further converted into potent estrogens (e.g., estradiol) and androgens (e.g., testosterone), which drive cellular processes in various tissues.[2]

This compound, an aryl sulfamate ester, acts as a "first-in-class" irreversible inhibitor of STS.[3][4] It binds to the active site of the enzyme, leading to its permanent inactivation.[3] By blocking this step, this compound effectively reduces the local tissue supply of active estrogens and androgens, without significantly altering systemic circulating levels of the precursor steroid sulfates.[5] This tissue-selective modulation of steroid signaling is the foundation of its therapeutic potential in non-oncological conditions.

References

- 1. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models for research on endometriosis [imrpress.com]